4-bromo-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide
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Overview
Description
4-bromo-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide is a complex organic compound with the molecular formula C14H14BrNO3S It is known for its unique structure, which includes a bromine atom, a methoxybenzyl group, and a triazinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide typically involves multiple steps. One common method includes the reaction of 4-bromobenzenesulfonyl chloride with 4-methoxybenzylamine to form an intermediate. This intermediate is then reacted with a triazinyl derivative under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium iodide in acetone.
Oxidation Reactions: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids using oxidizing agents such as potassium permanganate.
Reduction Reactions: The triazinyl group can be reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Sodium Iodide in Acetone: Used for substitution reactions.
Potassium Permanganate: Employed in oxidation reactions.
Hydrogen Gas with Palladium Catalyst: Utilized in reduction reactions.
Major Products Formed
The major products formed from these reactions include substituted derivatives, oxidized products like aldehydes and acids, and reduced triazinyl derivatives .
Scientific Research Applications
4-bromo-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-[5-(4-methoxybenzyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the triazinyl group play crucial roles in its reactivity. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N,N-bis(4-methoxybenzyl)benzenesulfonamide: Similar structure but with two methoxybenzyl groups.
4-methoxybenzyl bromide: Contains the methoxybenzyl group but lacks the triazinyl and sulfonamide groups.
Uniqueness
The presence of the triazinyl group distinguishes it from other similar compounds and contributes to its unique properties .
Properties
Molecular Formula |
C17H19BrN4O3S |
---|---|
Molecular Weight |
439.3 g/mol |
IUPAC Name |
4-bromo-N-[3-[(4-methoxyphenyl)methyl]-2,4-dihydro-1H-1,3,5-triazin-6-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19BrN4O3S/c1-25-15-6-2-13(3-7-15)10-22-11-19-17(20-12-22)21-26(23,24)16-8-4-14(18)5-9-16/h2-9H,10-12H2,1H3,(H2,19,20,21) |
InChI Key |
UEOWYWDGIAEWIT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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